1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s fluorinated structure makes it useful in the development of new materials with unique properties, such as increased stability and reactivity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar in structure but with a different substitution pattern on the pyrazole ring.
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains an additional fluorine atom on the phenyl ring, which can alter its reactivity and properties.
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3 |
InChI Key |
BBVDVGXMKDFIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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